2-Fluoro-4-hydroxyphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHJEGWOCHZSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598371 | |

| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68886-07-7 | |

| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorinated Phenylacetic Acids in Modern Drug Discovery

An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylacetic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted aromatic carboxylic acid that has garnered significant interest within the domains of medicinal chemistry and pharmaceutical development. Its utility stems from its unique structural features: a phenylacetic acid core, which is a common motif in biologically active molecules; a hydroxyl group that can serve as a key hydrogen bond donor/acceptor or a point for further chemical modification; and a strategically placed fluorine atom.

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical characterization, and applications, with a focus on its practical relevance for researchers and drug development professionals.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding the fundamental properties of a chemical entity are paramount for its effective use in research and development.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 68886-07-7 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Synonyms | (2-Fluoro-4-hydroxyphenyl)acetic acid; 4-Hydroxy-2-fluorophenylacetic acid | [2] |

| InChI Key | YBHJEGWOCHZSGY-UHFFFAOYSA-N | |

| MDL Number | MFCD09027748 |

Physicochemical Data

The properties summarized below are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation studies.

| Property | Value | Source |

| Molecular Weight | 170.14 g/mol | [1][3] |

| Appearance | Pale-yellow to yellow-brown or white to off-white solid | [4] |

| Boiling Point | 350.5 ± 27.0 °C (Predicted) | [4] |

| pKa | 4.22 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Synthesis and Purification: A Practical Workflow

While multiple synthetic routes may exist, a common approach involves the modification of a readily available substituted phenol. The following protocol outlines a representative synthesis.

Expertise & Causality: The choice of starting material and reaction sequence is dictated by commercial availability, reaction efficiency, and functional group compatibility. For instance, protecting the phenolic hydroxyl group may be necessary to prevent unwanted side reactions during the introduction of the acetic acid moiety.

Illustrative Synthesis Workflow

Sources

A Comprehensive Technical Guide to 2-Fluoro-4-hydroxyphenylacetic Acid: Structure, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-hydroxyphenylacetic acid (2-F-4-HPA), a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. As a functionalized phenylacetic acid derivative, it serves as a valuable scaffold and building block for synthesizing complex molecules with potential therapeutic applications. This document elucidates the compound's precise molecular structure and nomenclature, details its physicochemical properties, and presents a predictive analysis of its spectroscopic signature. Furthermore, it outlines a robust synthetic strategy and discusses the strategic role of fluorine substitution in modulating bioactivity, drawing context from its parent compound, 4-hydroxyphenylacetic acid. This guide is intended for scientists and professionals seeking a comprehensive technical understanding of 2-F-4-HPA.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the foundation of all chemical and biological investigation. This section defines the nomenclature and structural identifiers for this compound.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 2-(2-Fluoro-4-hydroxyphenyl)acetic acid . However, it is commonly referred to in chemical literature and supplier catalogs by the semi-systematic name This compound . Other synonyms include 4-Hydroxy-2-fluorophenylacetic acid and 2-Fluoro-4-hydroxy-benzeneacetic acid.[1]

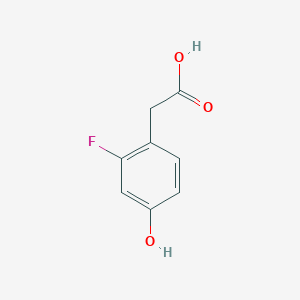

Molecular Structure

The molecule consists of a central benzene ring substituted at position 1 with an acetic acid moiety (-CH₂COOH). A fluorine atom is located at position 2, and a hydroxyl group (-OH) is at position 4. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.

Caption: 2D chemical structure of this compound.

Key Chemical Identifiers

Quantitative and structural data are summarized below for unambiguous identification.

| Identifier | Value | Source(s) |

| CAS Number | 68886-07-7 | [2][3] |

| Molecular Formula | C₈H₇FO₃ | [1][4] |

| Molecular Weight | 170.14 g/mol | [4][5] |

| InChI | 1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |

| InChIKey | YBHJEGWOCHZSGY-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)F)O | [6] |

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for handling, characterization, and quality control of the compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Pale-yellow to yellow-brown solid | |

| Purity | Typically >95-97% | [1] |

| Density | ~1.423 g/cm³ | [4] |

| Storage Temperature | Room Temperature |

Predicted Spectroscopic Signature

While comprehensive experimental spectra are not publicly available, the structure allows for a robust prediction of its key spectroscopic features, essential for confirming its identity post-synthesis.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methylene protons (-CH₂) adjacent to the carboxylic acid would appear as a singlet around 3.6 ppm. The three aromatic protons will be split by each other and the fluorine atom, likely appearing as complex multiplets between 6.7 and 7.2 ppm. The acidic proton of the carboxyl group and the phenolic proton will appear as broad singlets, with chemical shifts highly dependent on the solvent and concentration.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A very broad peak from ~2500-3300 cm⁻¹ will correspond to the O-H stretch of the carboxylic acid. A strong, sharp absorption around 1700-1730 cm⁻¹ will indicate the C=O (carbonyl) stretch. A distinct C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): In high-resolution mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z corresponding to the exact mass of 170.0379. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and water (-H₂O, 18 Da).

Synthesis and Purification

This compound is not a naturally occurring compound and must be prepared via multi-step organic synthesis. The choice of synthetic route is governed by the availability of starting materials, reaction efficiency, and scalability. A logical and field-proven approach involves the hydrolysis of a nitrile precursor.

Retrosynthetic Analysis and Strategy

A common and effective method for preparing phenylacetic acids is the acid- or base-catalyzed hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[8] Therefore, the target molecule can be disconnected to 2-fluoro-4-hydroxyphenylacetonitrile. This intermediate can be synthesized from 2-fluoro-4-hydroxybenzyl halide via nucleophilic substitution with a cyanide salt. The benzyl halide, in turn, can be derived from the corresponding alcohol or, more directly, from a commercially available precursor.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway from a common starting material to the final product.

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol

This protocol is a representative, self-validating procedure derived from standard organic chemistry methodologies for analogous transformations.[8][9]

Step 1: Synthesis of 2-Fluoro-4-methoxyphenylacetonitrile

-

To a solution of 3-fluoro-4-methoxybenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g), add sodium cyanide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 2: Hydrolysis to 2-Fluoro-4-methoxyphenylacetic acid

-

To the crude nitrile from the previous step, add a 3:2 mixture of concentrated sulfuric acid and water (10 mL/g).

-

Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 3-5 hours.[8]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The solid acid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 3: Demethylation to this compound

-

Dissolve the methoxy-protected acid (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/g) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add boron tribromide (BBr₃, 1.5 eq, 1M solution in DCM) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[9]

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.

-

Purify the crude solid by column chromatography or recrystallization.

Safety and Handling

This compound is classified as a warning-level hazard. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Applications in Medicinal Chemistry and Drug Development

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry. The introduction of fluorine, a common strategy in modern drug design, imparts unique properties that can enhance therapeutic potential.

The Strategic Role of Fluorine Substitution

Fluorine is the most electronegative element and has a van der Waals radius similar to hydrogen. Its introduction into a drug candidate can profoundly influence its properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Potential Therapeutic Applications

The non-fluorinated parent compound, 4-hydroxyphenylacetic acid (4-HPA), is a microbial metabolite of dietary polyphenols and has demonstrated noteworthy biological activities.[10] Studies have shown that 4-HPA can protect against drug-induced liver injury by up-regulating antioxidant and phase II detoxification enzymes.[11] It has also been found to inhibit osteoclast differentiation, suggesting potential applications in treating osteoporosis.[12]

Given these precedents, this compound is an excellent candidate for developing novel therapeutics. It can be used as a key intermediate to synthesize analogs of biologically active compounds where the fluorine atom is strategically placed to enhance potency, selectivity, or pharmacokinetic properties.

Conceptual Framework: Modulating Bioactivity

The diagram below illustrates the conceptual advantage of using the fluorinated analog (2-F-4-HPA) over its parent compound (4-HPA) in a drug discovery context.

Caption: Logic diagram of fluorine substitution to enhance drug-like properties.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern medicinal chemistry. Its structure, combining a versatile phenylacetic acid core with the unique modulatory properties of a fluorine atom, makes it highly valuable for synthesizing novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and the scientific rationale for its application in drug discovery. As researchers continue to explore the chemical space for new treatments, compounds like 2-F-4-HPA will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.

References

-

ChemWhat. (n.d.). This compound CAS#: 68886-07-7. Retrieved from [Link]

-

Capot Chemical. (2013). MSDS of this compound. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Zhao, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 699. Retrieved from [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]

-

Wang, Y., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology, 131, 111875. Retrieved from [Link]

Sources

- 1. 68886-07-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | 68886-07-7 [chemicalbook.com]

- 3. 68886-07-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chemwhat.com [chemwhat.com]

- 5. capotchem.com [capotchem.com]

- 6. 3-Fluoro-4-hydroxyphenylacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 7. lehigh.edu [lehigh.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 11. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Procurement of 2-Fluoro-4-hydroxyphenylacetic Acid (CAS: 68886-07-7)

Executive Summary: 2-Fluoro-4-hydroxyphenylacetic acid is a valuable substituted phenylacetic acid derivative utilized as a key building block and intermediate in the development of pharmaceuticals and other complex organic molecules. Its structural features—a fluoro group at the 2-position and a hydroxyl group at the 4-position—make it a desirable synthon for introducing specific pharmacophores. This guide provides a detailed examination of two robust synthetic pathways for its preparation, targeting researchers and process chemists. Furthermore, it offers a comprehensive overview of the commercial landscape for both the final compound and its critical precursors, facilitating efficient sourcing for research and development.

Compound Profile

This compound is a functionalized aromatic carboxylic acid with significant potential in medicinal chemistry.

-

IUPAC Name: 2-(2-Fluoro-4-hydroxyphenyl)acetic acid

-

CAS Number: 68886-07-7

-

Molecular Formula: C₈H₇FO₃

-

Molecular Weight: 170.14 g/mol

-

Appearance: Typically a pale-yellow to yellow-brown solid.

-

Storage: Recommended storage at room temperature.

-

Primary Applications: Widely used as a research chemical and an intermediate in the synthesis of pharmaceutical compounds and functional materials.[1][2]

Retrosynthetic Analysis and Key Precursors

The synthesis of this compound can be approached from several angles. A crucial strategic decision involves the protection of the phenolic hydroxyl group, commonly as a methyl ether, which is stable under various reaction conditions and can be cleaved in the final step. Two primary retrosynthetic disconnections lead to logical and accessible starting materials.

-

The Nitrile Pathway: This classical approach involves disconnecting the carboxylic acid to a nitrile, which in turn is derived from a benzyl halide. This strategy relies on well-established transformations.

-

The Willgerodt-Kindler Pathway: This powerful reaction allows for the disconnection of the acetic acid side chain back to an acetophenone precursor, offering a convergent route from a readily available aryl ketone.

These two approaches identify three key precursors whose availability is critical for a successful synthesis campaign.

Caption: Retrosynthetic analysis of this compound.

Synthetic Methodologies in Detail

The following sections provide detailed protocols for the two primary synthetic strategies, starting from commercially available precursors. The choice between pathways often depends on precursor cost, scalability, and specific laboratory capabilities.

Synthesis via Nitrile Hydrolysis Pathway

This linear synthesis is robust and utilizes a sequence of well-understood, high-yielding reactions. It begins with the benzylic bromination of 2-fluoro-4-methoxytoluene.

Caption: Workflow for the Nitrile Hydrolysis Pathway.

Experimental Protocol:

Step 1: Benzylic Bromination of 2-Fluoro-4-methoxytoluene The Wohl-Ziegler reaction is a standard method for benzylic bromination, though it can sometimes lead to mixtures of mono- and di-brominated products.[3] Careful control of stoichiometry is key.

-

To a solution of 2-fluoro-4-methoxytoluene (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (NBS, 1.05-1.1 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux under inert atmosphere and monitor the reaction by TLC or GC-MS. The reaction can also be initiated photochemically.[3]

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-fluoro-4-methoxybenzyl bromide, which can be used directly or purified by distillation or chromatography.

Step 2: Cyanation to 2-Fluoro-4-methoxyphenylacetonitrile The conversion of the benzyl bromide to a nitrile is a standard nucleophilic substitution. Using a polar aprotic solvent like acetone can prevent hydrolysis of the reactive benzyl halide.[4]

-

Dissolve the crude 2-fluoro-4-methoxybenzyl bromide (1.0 eq) in anhydrous acetone.

-

Add finely powdered sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide.

-

Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.[4]

-

After cooling, filter off the inorganic salts and wash the solid with fresh acetone.

-

Combine the filtrates and remove the acetone by rotary evaporation.

-

Take up the residual oil in a solvent like benzene or ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer and evaporate the solvent to yield 2-fluoro-4-methoxyphenylacetonitrile.

Step 3: Hydrolysis to 2-Fluoro-4-methoxyphenylacetic acid Nitrile hydrolysis can be performed under acidic or basic conditions. Acid hydrolysis is often cleaner for work-up.

-

Combine the 2-fluoro-4-methoxyphenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ by weight).

-

Heat the mixture to reflux for several hours until TLC analysis shows complete consumption of the starting material.[5]

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

The carboxylic acid product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude product.

Step 4: Demethylation to this compound Cleavage of the aryl methyl ether is the final step. Reagents like hydrogen bromide in acetic acid or boron tribromide are effective. Using molten pyridinium hydrochloride is a classic, scalable method.[6]

-

Combine 2-fluoro-4-methoxyphenylacetic acid (1.0 eq) with pyridinium hydrochloride (5-10 eq).

-

Heat the mixture under a nitrogen atmosphere to 180-190 °C, allowing the solids to melt and react.[6]

-

Maintain the temperature for 2-3 hours until the reaction is complete.

-

Cool the mixture to approximately 90 °C and carefully add dilute aqueous HCl to dissolve the reaction mass.

-

Cool to room temperature and extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate under reduced pressure. The final product can be purified by crystallization.

Synthesis via Willgerodt-Kindler Reaction

This pathway offers a more convergent approach, transforming an acetophenone into the target acid framework in fewer steps. The reaction involves the oxidation and rearrangement of an aryl alkyl ketone using sulfur and an amine, typically morpholine.

Caption: Workflow for the Willgerodt-Kindler Pathway.

Experimental Protocol:

Step 1 & 2: Willgerodt-Kindler Reaction and Hydrolysis The reaction forms a thioamide intermediate which is often hydrolyzed in the same pot or after a simple workup.

-

In a flask equipped with a reflux condenser, combine 1-(2-fluoro-4-methoxyphenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0-4.0 eq).

-

Heat the mixture to reflux (internal temperature can reach ~130-160 °C) for 5-8 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture. For hydrolysis, carefully add the crude mixture to an excess of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% aqueous NaOH).

-

Heat the hydrolysis mixture to reflux for an additional 8-12 hours.

-

After cooling, acidify the mixture (if basic hydrolysis was used) with concentrated HCl until strongly acidic (pH 1-2).

-

Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-fluoro-4-methoxyphenylacetic acid.

Step 3: Demethylation to this compound This step is identical to Step 4 in the Nitrile Hydrolysis Pathway (Section 3.1).

Sourcing and Procurement

The decision to synthesize or purchase this compound depends on the required scale, purity, and available resources. The compound is readily available from numerous suppliers for research quantities. For larger scales, synthesis from key precursors may be more economical.

Commercial Suppliers of this compound

| Supplier | Purity | CAS Number |

| Sigma-Aldrich (Synthonix) | >95% | 68886-07-7 |

| Aromsyn Co., Ltd. | >97% | 68886-07-7[1] |

| Apollo Scientific | Varies | 68886-07-7[2] |

| Fluorochem | Varies | 68886-07-7[2] |

| Finetech Industry Limited | Varies | 68886-07-7[2] |

| Toronto Research Chemicals | Varies | 68886-07-7[2] |

| Ambeed | Varies | 68886-07-7[2] |

Commercial Suppliers of Key Precursors

The availability of starting materials is a primary consideration for any synthesis campaign. The key precursors for the described routes are commercially available.

| Precursor Name | CAS Number | Pathway | Representative Supplier(s) |

| 2-Fluoro-4-methoxytoluene | 41700-61-0 | Nitrile | RightPath Industries, HANGZHOU LEAP CHEM[7][8] |

| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | Nitrile (alternative) | Sigma-Aldrich, Thermo Scientific, Oakwood Chemical[2][9][10] |

| 1-(2-Fluoro-4-methoxyphenyl)ethanone | 16817-45-1 | Willgerodt-Kindler | Fisher Scientific, Chemrio[11][12] |

Conclusion

This compound is an accessible and important building block for chemical research and drug development. While it can be procured directly from a range of fine chemical suppliers, two well-established synthetic routes offer viable alternatives for its preparation. The Nitrile Hydrolysis Pathway provides a classic, step-wise approach with predictable outcomes, whereas the Willgerodt-Kindler Reaction offers a more convergent and potentially faster route from a corresponding acetophenone. The choice of method should be guided by an analysis of precursor cost, reaction scale, and safety considerations associated with the reagents involved in each pathway.

References

- This compound - Aromsyn Co.,Ltd. Aromsyn Co.,Ltd.

- Global this compound Market Research Report 2025. QYResearch.

- 2-fluoro-4-methoxybenzaldehyde 97 331-64-6. Sigma-Aldrich.

- 2-Fluoro-4-methoxybenzaldehyde, 97% 25 g | Buy Online. Thermo Scientific Chemicals.

- 2-Fluoro-4-methoxybenzaldehyde. Oakwood Chemical.

- Buy 3-FLUORO-4-METHYLANISOLE from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

- 2'-Fluoro-4'-methoxyacetophenone, 99%. Fisher Scientific.

- 1-(2-fluoro-4-methoxyphenyl)ethanone. Chemrio.

- 3-fluoro-4-methylanisole(2-fluoro-4-methoxytoluene).

- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.

- p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.

- Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. University of California, Riverside.

- Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development.

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6 [sigmaaldrich.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. echemi.com [echemi.com]

- 8. rightpathind.com [rightpathind.com]

- 9. 2-Fluoro-4-methoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 2-Fluoro-4-methoxybenzaldehyde [oakwoodchemical.com]

- 11. 2'-Fluoro-4'-methoxyacetophenone, 99% | Fisher Scientific [fishersci.ca]

- 12. 1-(2-fluoro-4-methoxyphenyl)ethanone | Chemrio [chemrio.com]

"2-Fluoro-4-hydroxyphenylacetic acid" solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Fluoro-4-hydroxyphenylacetic Acid

Executive Summary

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug development. Its utility in synthesis and its ultimate physiological activity are intrinsically linked to its solubility characteristics. This guide provides a comprehensive analysis of the molecular properties governing the solubility of this compound, offers a predicted solubility profile across a range of common organic solvents, and details a robust, field-proven protocol for its experimental determination. The methodologies and insights presented herein are designed to equip researchers, chemists, and formulation scientists with the foundational knowledge required for the effective handling and application of this compound.

The Molecular Profile of this compound

To understand the solubility of a compound, one must first understand the compound itself. The solubility of this compound is not a random variable; it is a direct consequence of its molecular structure and the interplay of its functional groups. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[1][2]

Key Physicochemical Properties:

-

Molecular Formula: C₈H₇FO₃

-

Molecular Weight: 170.14 g/mol

-

Appearance: White to pale-yellow solid[3]

-

Predicted pKa: 4.22 ± 0.10[3]

The molecule's structure contains four key regions that dictate its interaction with solvents: the carboxylic acid group, the hydroxyl group, the fluoro group, and the phenyl ring. Each contributes uniquely to the compound's overall polarity and hydrogen bonding capacity.[1][4][5]

-

Carboxylic Acid (-COOH): This is the most dominant polar feature. It is an excellent hydrogen bond donor and acceptor, making the molecule acidic and promoting solubility in polar, protic solvents like alcohols.[4]

-

Hydroxyl (-OH): Also a strong hydrogen bond donor and acceptor, the phenolic hydroxyl group further enhances polarity and favors interaction with polar solvents.[1][5]

-

Phenyl Ring: The aromatic ring is a large, nonpolar (hydrophobic) region. This part of the molecule will interact favorably with nonpolar solvents through van der Waals forces.[1][2]

-

Fluoro (-F) Group: As the most electronegative atom, fluorine increases the molecule's polarity through induction but is a very weak hydrogen bond acceptor. Its primary role is to modulate the electronic properties of the phenyl ring and the acidity of the other functional groups.

The overall solubility is a delicate balance. The strong polar "head" (carboxyl and hydroxyl groups) will drive solubility in polar media, while the nonpolar "body" (the phenyl ring) will favor nonpolar media.

Caption: Molecular features of this compound and their influence on solvent interactions.

Predicted Solubility Profile in Common Organic Solvents

Specific quantitative solubility data for this compound is not extensively reported in public literature. However, based on its structural similarity to 4-hydroxyphenylacetic acid—which is known to be soluble in hot water, ether, ethanol, and ethyl acetate—a reliable qualitative profile can be predicted.[6] The following table provides an estimated solubility profile at ambient temperature (20-25°C).

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The -OH and -COOH groups can form strong hydrogen bonds with methanol's hydroxyl group. |

| Ethanol | High | Similar to methanol, strong hydrogen bonding interactions are expected. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent and an excellent hydrogen bond acceptor, capable of disrupting the solute's crystal lattice and solvating the polar groups effectively.[7] |

| Acetone | Medium | As a moderately polar solvent, acetone can interact with the polar groups via dipole-dipole forces but lacks hydrogen bond donating ability, resulting in moderate solubility. | |

| Ethyl Acetate | Medium-Low | Possesses moderate polarity. The solubility of the parent compound is known, suggesting this derivative will also have some solubility.[6] | |

| Nonpolar | Dichloromethane (DCM) | Low | DCM has low polarity and cannot engage in hydrogen bonding, leading to poor solvation of the hydrophilic -COOH and -OH groups. |

| Toluene | Very Low | The nonpolar nature of toluene is a poor match for the highly polar functional groups of the solute. | |

| n-Hexane | Very Low | As a nonpolar alkane, hexane has minimal ability to solvate the polar regions of the molecule, resulting in negligible solubility. |

A Validated Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility, providing the most reliable and reproducible data.[8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol outlined below is a self-validating system for determining the solubility of this compound in any chosen organic solvent.

Experimental Workflow

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, >95% purity)

-

Solvent of interest (HPLC grade)

-

8 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

-

Preparation of Saturated Solution:

-

Rationale: Adding a clear excess of solid ensures that the resulting solution will be saturated, which is the definition of solubility.

-

Action: Weigh approximately 10-20 mg of this compound into an 8 mL glass vial. Add 2.0 mL of the chosen solvent. This creates a slurry with visible, undissolved solid. Prepare in triplicate for statistical validity.

-

-

Equilibration:

-

Rationale: Dissolution takes time. Agitation at a constant temperature for an extended period is crucial to ensure the system reaches a true thermodynamic equilibrium.[9][10] 24 hours is a common starting point, but 48 hours is more robust, especially for poorly soluble compounds.

-

Action: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 200 rpm). Agitate for at least 24 hours. To validate equilibrium, samples can be taken at 24h and 48h; if the measured concentrations are consistent, equilibrium was reached.[9]

-

-

Phase Separation:

-

Rationale: The undissolved solid must be completely removed to ensure the analysis measures only the dissolved compound. A 0.22 µm filter is effective for removing fine particulates without adsorbing the analyte.

-

Action: Remove the vials from the shaker and let them stand for 30 minutes to allow heavy solids to settle. Carefully draw the supernatant into a syringe and attach a 0.22 µm syringe filter. Discard the first 0.2-0.3 mL of filtrate (to saturate any binding sites on the filter) and then collect the clear filtrate into a clean vial.

-

-

Sample Dilution and Analysis:

-

Rationale: The saturated solution is likely too concentrated for direct HPLC analysis. Accurate dilution is required to bring the concentration into the linear range of the calibration curve.

-

Action: Perform a precise serial dilution of the clear filtrate using the HPLC mobile phase as the diluent. The dilution factor will depend on the expected solubility. Analyze the diluted sample via a validated HPLC-UV method. A pre-developed method should be used that demonstrates good peak shape and separation for the analyte.

-

-

Quantification:

-

Rationale: A multi-point calibration curve, prepared from a stock solution of known concentration, allows for the accurate conversion of the analytical signal (e.g., peak area) into a concentration value.

-

Action: Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting peak area against concentration. Use the linear regression equation from this curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Action: Calculate the final solubility using the formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

Practical Considerations and Troubleshooting

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (± 0.5°C) during equilibration is critical for reproducibility.[11]

-

Compound Purity: Impurities can significantly alter measured solubility.[12][13] Always use the highest purity compound available and report the purity alongside the results.

-

Solvent Purity: Use HPLC-grade solvents to avoid introducing impurities that could interfere with the analysis.

-

pH Effects: While not relevant for most organic solvents, if working in an aqueous or alcoholic solution with buffering capacity, the pH will dramatically affect the solubility of this acidic compound. In basic conditions (pH > pKa), the carboxylic acid will deprotonate to the more soluble carboxylate salt.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being tested and ensure consistency across experiments.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a strong predictive understanding can be derived from its molecular structure. Its amphiphilic nature, with potent hydrogen-bonding groups and a nonpolar aromatic core, suggests high solubility in polar protic solvents like methanol and DMSO, moderate solubility in polar aprotic solvents like acetone, and poor solubility in nonpolar solvents like hexane. For definitive data, the equilibrium shake-flask method detailed in this guide provides a robust and reliable framework for experimental determination, empowering researchers to generate the critical data needed for successful process development, formulation, and scientific discovery.

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 68886-07-7. Retrieved from [Link]

-

Solubility of Things. (n.d.). Homogentisic acid. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. This compound CAS#: 68886-07-7 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-hydroxyphenylacetic Acid

Introduction

2-Fluoro-4-hydroxyphenylacetic acid (CAS No. 68886-07-7) is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it an interesting candidate for various applications, including as a building block in medicinal chemistry. The fluorine substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Molecular Structure and Numbering

For the purpose of spectroscopic analysis, the atoms in this compound are numbered as follows:

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid, as well as the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the fluorine and hydroxyl substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 6.7 - 6.9 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 10 |

| H5 | 6.9 - 7.1 | d | J(H5-H3) ≈ 2.5 |

| H6 | 7.1 - 7.3 | t | J(H6-F) ≈ J(H6-H5) ≈ 8 |

| CH₂ | 3.6 | s | - |

| COOH | 10 - 12 | br s | - |

| OH | 9 - 10 | br s | - |

Disclaimer: These are predicted values and actual experimental results may vary.

Interpretation:

-

Aromatic Protons (H3, H5, H6): The fluorine and hydroxyl groups exert both inductive and mesomeric effects, leading to a complex splitting pattern in the aromatic region. H3 is expected to appear as a doublet of doublets due to coupling with H5 and the fluorine atom. H5 will likely be a doublet, coupled to H3. H6 is predicted to be a triplet due to coupling with both the fluorine and H5.

-

Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet.

-

Carboxylic Acid and Hydroxyl Protons (COOH, OH): These protons are acidic and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon chemical shifts are significantly affected by the electronegativity of the fluorine atom and the oxygen of the hydroxyl and carboxyl groups.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 125 - 130 (d, J(C1-F) ≈ 15-20 Hz) |

| C2 | 160 - 165 (d, J(C2-F) ≈ 240-250 Hz) |

| C3 | 115 - 120 (d, J(C3-F) ≈ 5-10 Hz) |

| C4 | 155 - 160 |

| C5 | 110 - 115 |

| C6 | 130 - 135 (d, J(C6-F) ≈ 5-10 Hz) |

| C7 (CH₂) | 40 - 45 |

| C8 (COOH) | 170 - 175 |

Disclaimer: These are predicted values and actual experimental results may vary.

Interpretation:

-

Aromatic Carbons (C1-C6): The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (J(C2-F)). The other aromatic carbons will show smaller couplings to the fluorine atom. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the electron-donating nature of the hydroxyl group.

-

Methylene Carbon (C7): This carbon will appear in the aliphatic region of the spectrum.

-

Carboxylic Acid Carbon (C8): The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200 - 3600 | O-H (hydroxyl) | Stretching (broad) |

| 2500 - 3300 | O-H (carboxylic acid) | Stretching (very broad) |

| 1680 - 1720 | C=O (carboxylic acid) | Stretching |

| 1600 - 1620, 1450 - 1580 | C=C (aromatic) | Stretching |

| 1200 - 1300 | C-O (hydroxyl/acid) | Stretching |

| 1000 - 1100 | C-F | Stretching |

Interpretation:

-

O-H Stretching: The IR spectrum is expected to be dominated by a very broad absorption band from 2500 to 3600 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid and the hydroxyl group.

-

C=O Stretching: A strong, sharp absorption band is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

-

C=C Stretching: Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1620 cm⁻¹ region.

-

C-F Stretching: A strong absorption due to the C-F stretch is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 170.14 g/mol . A peak corresponding to the molecular ion is expected at m/z = 170.

-

Major Fragmentation Pathways:

-

Loss of COOH: A significant fragment at m/z = 125 is expected, corresponding to the loss of the carboxylic acid group (45 Da).

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could lead to a fragment at m/z = 126.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring can also occur.

-

Interpretation:

The mass spectrum will be crucial for confirming the molecular weight of the compound. The fragmentation pattern will provide evidence for the presence of the carboxylic acid group and the substituted phenyl ring. The relative abundance of the fragment ions can offer further structural insights.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

Sources

A Guide to the Crystal Structure Analysis of 2-Fluoro-4-hydroxyphenylacetic acid: A Pharmaceutical Development Perspective

Abstract

In modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its molecular structure. Properties such as crystallinity, polymorphism, and solubility directly influence a drug's stability, bioavailability, and manufacturability.[1][2][3] This guide provides a comprehensive technical framework for the crystal structure determination and analysis of 2-Fluoro-4-hydroxyphenylacetic acid, a key building block in pharmaceutical synthesis. As no public crystal structure data is currently available for this specific compound, this document serves as an expert-led protocol, guiding researchers through the necessary experimental and analytical steps to elucidate its three-dimensional atomic arrangement. We will detail the causality behind each experimental choice, from crystallization to diffraction analysis, providing a robust methodology for obtaining and interpreting high-quality crystallographic data.

The Imperative of Solid-State Characterization

This compound is a functionalized aromatic carboxylic acid, a class of compounds frequently utilized in the synthesis of complex APIs. The precise arrangement of molecules in its solid state—its crystal structure—governs its macroscopic properties. Different crystalline forms, known as polymorphs, can exhibit varied physical and chemical properties, including melting point, dissolution rate, and stability.[4][5][6][7] For instance, an unexpected polymorphic transformation during manufacturing or storage can lead to a product with altered bioavailability, potentially compromising patient safety and therapeutic efficacy.[4] Therefore, a thorough single-crystal structure analysis is not merely an academic exercise; it is a fundamental component of risk assessment and quality control in pharmaceutical development.[1][8]

This guide outlines the gold-standard method for this task: Single-Crystal X-ray Diffraction (SC-XRD), a technique that provides unambiguous determination of molecular structure, conformation, and intermolecular interactions in the crystalline state.[9][10][11]

Phase 1: Obtaining Diffraction-Quality Single Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structural model is entirely dependent on the quality of the single crystal used for data collection. The primary objective of this phase is to grow well-ordered, single crystals of this compound that are of a suitable size (typically 0.1-0.3 mm in all dimensions).

Purity and Material Preparation

It is paramount to begin with a sample of the highest possible purity (≥98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The commercially available material should be analyzed for purity and, if necessary, repurified using techniques like recrystallization or column chromatography.[12]

Experimental Protocol: Crystallization Screening

The molecular structure of this compound features key functional groups that guide solvent selection: a polar carboxylic acid, a phenolic hydroxyl group, and a moderately lipophilic fluorophenyl ring. This suggests solubility in polar organic solvents. The goal is to find a solvent or solvent system in which the compound is sparingly soluble, and then to slowly approach supersaturation to encourage ordered crystal growth.

Step-by-Step Protocol:

-

Solvent Selection: Screen a range of solvents with varying polarities. Good starting candidates include:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone

-

Ethers: Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

Aqueous Mixtures: Water/Ethanol or Water/Acetone mixtures.

-

-

Solubility Test: In separate vials, determine the approximate solubility of the compound in each candidate solvent at both room temperature and an elevated temperature (e.g., 50-60°C). An ideal solvent will show moderate to high solubility when heated and low solubility at room temperature.

-

Set Up Crystallization Experiments (Slow Evaporation):

-

Prepare a nearly saturated solution of the compound in a promising solvent by gently heating and stirring.

-

Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Set Up Crystallization Experiments (Vapor Diffusion):

-

Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the solution using a nylon loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Phase 2: Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional structure of a crystalline solid.[9][13] It relies on the principle that X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern from which the atomic arrangement can be mathematically reconstructed.[10]

Experimental Workflow

The process from crystal to final structure follows a well-defined path, which can be visualized as follows:

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

-

Data Collection: The crystal is placed on a diffractometer. A preliminary "unit cell" determination is performed, followed by a full data collection strategy where the crystal is rotated and exposed to a monochromatic X-ray beam at thousands of different orientations.[10]

-

Data Integration and Reduction: The raw diffraction images are processed. The software locates the diffraction spots, measures their intensities, and corrects for experimental factors to produce a reflection file.

-

Structure Solution and Refinement: Using specialized software (e.g., SHELXT, Olex2), an initial electron density map is generated, revealing the positions of the atoms. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Phase 3: Structural Analysis and Interpretation

While a crystal structure has not been determined for this compound, we can predict its most probable intermolecular interactions based on established principles of crystal engineering and data from similar molecules like phenylacetic acid.[14][15]

Predicted Supramolecular Synthons and Hydrogen Bonding

The molecule contains strong hydrogen bond donors (carboxylic acid -OH, phenolic -OH) and acceptors (carbonyl oxygen, hydroxyl oxygen, and weakly, the fluorine atom).

-

Carboxylic Acid Dimer: The most dominant and predictable interaction for carboxylic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds.[14][16] This is an extremely robust supramolecular synthon, often described with the graph set notation R²₂(8).

-

Phenolic and Fluoro Interactions: The phenolic hydroxyl group can act as a hydrogen bond donor to either the carbonyl or hydroxyl oxygen of a neighboring molecule, linking the primary dimers into chains or sheets. The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F interactions that further stabilize the crystal packing.

These predicted interactions can be visualized as follows:

Tabulation of Crystallographic Data

Upon successful structure determination, the results are compiled into a standardized format. The following table represents the key parameters that would be reported in a crystallographic information file (CIF).

| Parameter | Description | Example Value |

| Chemical Formula | C₈H₇FO₃ | Determined |

| Formula Weight | 170.14 | Calculated |

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Determined |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). | Determined |

| a, b, c (Å) | The lengths of the unit cell edges. | Determined |

| α, β, γ (°) | The angles of the unit cell. | Determined |

| Volume (ų) | The volume of the unit cell. | Calculated |

| Z | The number of molecules per unit cell. | Determined |

| Density (calc, g/cm³) | The calculated density of the crystal. | Calculated |

| Goodness-of-Fit (GOF) | A statistical measure of the refinement quality; should be close to 1.0. | Determined |

| Final R indices [I>2σ(I)] | R₁ and wR₂ are residual factors indicating the agreement between the calculated and observed structure factors. | Determined |

Conclusion

The structural analysis of this compound, or any API building block, is a foundational step in ensuring the development of a safe, stable, and effective pharmaceutical product. While a determined structure is not yet in the public domain, this guide provides the complete, scientifically-grounded methodology required to perform such an analysis. By following a systematic approach—from meticulous crystallization screening to rigorous diffraction analysis and thoughtful interpretation of intermolecular forces—researchers can fully characterize the solid state of this compound. This knowledge is indispensable for controlling polymorphism, optimizing formulation, and meeting the stringent quality standards of the pharmaceutical industry.[17][18]

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2004). Impact of solid state properties on developability assessment of drug candidates. PubMed Central. [Link]

-

Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Vici Health Sciences. [Link]

-

PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

-

Thakur, G., Kumar, V., & Gupta, M. K. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen. [Link]

-

Tong, W. Q. (2011). Impact of solid state properties on developability assessment of drug candidates. ResearchGate. [Link]

-

Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Open Access Journals. [Link]

-

All About Drugs. (n.d.). Polymorphism. All About Drugs. [Link]

-

MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. MDPI. [Link]

-

Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. JCI. [Link]

-

Zografi, G. D. (2022). Solid-State Properties and Pharmaceutical Development. ResearchGate. [Link]

-

Wierzejewska, M., & Ratajczak, H. (2002). Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals: H/D isotopic effects temperature and polarization effects. PubMed. [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

- Google Patents. (n.d.). Method for crystallising carboxylic acid.

-

Martin, G. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (n.d.). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm. [Link]

-

Tanski, J. M., et al. (2018). A view of the intermolecular hydrogen bonding in (R)-(−)-2-acetoxy-2-phenylacetic acid. ResearchGate. [Link]

-

ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

- Google Patents. (n.d.). Carboxylic acid purification and crystallization process.

-

University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester Chemistry Department. [Link]

-

Gani, R., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Phenylacetic Acid. PubChem. [Link]

-

CORE. (n.d.). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. CORE. [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]

-

ChemWhat. (n.d.). This compound. ChemWhat. [Link]

-

Iowa Research Online. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. University of Iowa. [Link]

-

National Institutes of Health. (n.d.). Hydroxyphenylacetic acid. PubChem. [Link]

Sources

- 1. Impact of solid state properties on developability assessment of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. Polymorphism – All About Drugs [allfordrugs.com]

- 7. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds [mdpi.com]

- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 9. rigaku.com [rigaku.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. excillum.com [excillum.com]

- 14. Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals: H/D isotopic effects temperature and polarization effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. rroij.com [rroij.com]

- 18. researchgate.net [researchgate.net]

Topic: 2-Fluoro-4-hydroxyphenylacetic acid: A Predictive Analysis of Potential Biological Activities

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Fluoro-4-hydroxyphenylacetic acid (2F4HPAA) is a halogenated derivative of the well-characterized phenolic acid, 4-hydroxyphenylacetic acid (4-HPAA). While direct biological data on 2F4HPAA is scarce, its structural relationship to 4-HPAA—a compound with documented anti-inflammatory, antioxidant, antimicrobial, and antithrombotic properties—positions it as a molecule of significant interest for therapeutic development.[1][2][3] This guide synthesizes the known biological landscape of the parent 4-HPAA scaffold with established principles of fluorine's role in medicinal chemistry to construct a predictive profile of 2F4HPAA's potential activities. We will explore the mechanistic underpinnings of 4-HPAA's effects, including its modulation of key signaling pathways like Nrf2 and HIF-1α, and hypothesize how the introduction of a fluorine atom at the C-2 position could modulate these activities.[4][5] By examining precedents set by other fluorinated analogs in oncology and infectious disease, we propose a strategic framework for the future investigation of 2F4HPAA, complete with detailed experimental protocols and workflows.

Introduction: The Parent Scaffold and the Fluorine Advantage

This compound (CAS: 68886-07-7; Formula: C₈H₇FO₃) is a synthetic organic compound.[6] Its core structure is based on 4-hydroxyphenylacetic acid (4-HPAA), a naturally occurring metabolite of polyphenols and aromatic amino acids processed by gut microbiota.[1] 4-HPAA itself has garnered considerable attention for a wide spectrum of biological activities.[7]

The introduction of fluorine into a bioactive molecule is a cornerstone strategy in modern drug design. Fluorination can profoundly alter a compound's physicochemical properties, often leading to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s, which can increase the compound's half-life.

-

Increased Binding Affinity: Fluorine's high electronegativity can facilitate favorable electrostatic interactions and hydrogen bonds with target enzymes and receptors, potentially increasing potency.[8][9]

-

Modulated Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes.

-

Altered Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the molecule's ionization state at physiological pH and affecting its target interactions.

This guide leverages the rich biological data of the 4-HPAA parent to build a predictive case for the therapeutic potential of its 2-fluoro derivative.

Biological Landscape of the Parent Scaffold: 4-Hydroxyphenylacetic Acid (4-HPAA)

The biological activities of 4-HPAA are diverse and well-documented, providing a robust foundation for predicting the potential of 2F4HPAA.

Anti-inflammatory and Antioxidant Activities

4-HPAA exhibits potent anti-inflammatory and antioxidant effects, primarily through the modulation of critical cellular stress-response pathways.

Mechanisms of Action:

-

HIF-1α Suppression: In models of seawater aspiration-induced lung injury, 4-HPAA was shown to attenuate inflammation and edema by suppressing the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α).[4][10] This leads to a downstream reduction in inflammatory cytokines.[4]

-

Nrf2 Pathway Activation: 4-HPAA protects against acetaminophen-induced liver injury by promoting the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[5][11] This, in turn, enhances the expression and activity of phase II detoxification and antioxidant enzymes.[5][11]

-

Inhibition of NF-κB and MAPK Pathways: In the context of osteoclastogenesis, 4-HPAA reduces the accumulation of reactive oxygen species (ROS) by regulating Nrf2, which subsequently inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.[12]

Quantitative Data on Anti-inflammatory Effects

| Cytokine | Model System | Treatment | Result |

|---|---|---|---|

| TNF-α | Seawater-instilled rat lungs | 4-HPAA (100 mg/kg) | Significant reduction in TNF-α content at 2, 4, and 6 hours post-injury.[10] |

| IL-1β | Seawater-instilled rat lungs | 4-HPAA (100 mg/kg) | Markedly inhibited expression compared to the injury group.[10] |

| IL-6 | Seawater-instilled rat lungs | 4-HPAA (100 mg/kg) | Significant decrease in IL-6 levels at multiple time points.[10] |

Signaling Pathway Diagram: Nrf2 Activation by 4-HPAA

Caption: 4-HPAA promotes Nrf2 translocation and antioxidant gene expression.

Antimicrobial Activity

4-HPAA has demonstrated direct antibacterial effects, notably against the foodborne pathogen Listeria monocytogenes.[3]

Mechanism of Action: The primary mechanism involves the disruption of bacterial cell membrane integrity.[3] This was evidenced by:

-

Morphological Changes: Scanning electron microscopy revealed that 4-HPAA treatment caused cells to develop a wrinkled and irregular morphology.[3]

-

Altered Membrane Potential: The zeta potential of the bacteria shifted significantly, indicating changes to the cell surface charge.[3]

-

Increased Permeability: A significant increase in relative electrical conductivity was observed, suggesting the membrane became leaky.[3]

-

Virulence Gene Downregulation: 4-HPAA treatment also decreased the expression of key virulence genes, including hlyA, prfA, and inlA.[3]

Other Potential Therapeutic Areas

-

Antithrombotic Effects: In a zebrafish model, 4-HPAA isolated from a marine fungus demonstrated significant antithrombotic activity. The mechanism was linked to the induction of autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway.[2]

-

Osteoporosis Treatment: 4-HPAA was found to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. This effect prevents bone loss in an ovariectomized mouse model of postmenopausal osteoporosis.[12]

Predictive Analysis: The Impact of C-2 Fluorination

The placement of a fluorine atom on the phenyl ring at the position ortho to the acetic acid side chain is predicted to significantly modulate the biological profile of the 4-HPAA scaffold.

Anticancer Potential

While 4-HPAA is not primarily cited as a cytotoxic agent, many structurally related fluorinated compounds exhibit potent anticancer activity. The addition of fluorine to the phenylacetic acid core could unlock or enhance this potential.

-

Precedent from Phenylacetamide Derivatives: A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed they act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line.[13]

-

Precedent from 1,3,4-Thiadiazoles: Novel fluorophenyl-substituted 1,3,4-thiadiazole derivatives were designed as aromatase inhibitors and showed selective, concentration-dependent cytotoxic activity against the estrogen-dependent MCF-7 breast cancer cell line, with IC₅₀ values around 52–55 µM.[14]

-

Hypothesized Mechanism for 2F4HPAA: The ortho-fluoro substituent could enhance binding to intracellular protein targets through unique electrostatic or hydrogen-bonding interactions not possible for the parent compound. It may also increase cellular uptake and resist metabolic inactivation, leading to higher intracellular concentrations and greater efficacy.

Comparative Cytotoxicity of Related Fluorinated Compounds

| Compound Class | Cancer Cell Line | Reported IC₅₀ |

|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide (Cmpd 2b) | PC3 (Prostate) | 52 µM[13] |

| 2-(4-Fluorophenyl)-N-phenylacetamide (Cmpd 2c) | MCF-7 (Breast) | 100 µM[13] |

| Fluorophenyl-substituted 1,3,4-Thiadiazole (Cmpd A2) | MCF-7 (Breast) | 52.35 µM[14] |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 µM[15] |

Enhanced Anti-inflammatory and Enzyme Inhibitory Potential

The strong electron-withdrawing effect of the ortho-fluorine atom is expected to increase the acidity of the C-4 phenolic hydroxyl group. This change in pKa could significantly enhance the molecule's ability to interact with and inhibit key enzymes.

-

Enzyme Inhibition: Fluorine is a well-known bioisostere for hydrogen but with vastly different electronic properties. Fluorinated substrates can act as potent mechanism-based inhibitors or "suicide substrates" for enzymes.[9] For example, fluoroalanine derivatives have been shown to irreversibly inhibit O-acetylserine sulfhydrylase, a key enzyme in bacterial cysteine biosynthesis.[16]

-

Hypothesized Enhancement for 2F4HPAA: The modulation of the Nrf2 and HIF-1α pathways by 4-HPAA likely involves protein-ligand interactions. The altered electronic profile of 2F4HPAA could strengthen these interactions, leading to more potent anti-inflammatory and antioxidant activity at lower concentrations than the parent compound.

Proposed Research Framework for 2F4HPAA

To validate the predicted biological activities of 2F4HPAA, a structured, multi-tiered screening approach is recommended.

Experimental Workflow Diagram: Screening Cascade for 2F4HPAA

Caption: A tiered approach to evaluating the bioactivity of 2F4HPAA.

Detailed Experimental Protocol: Cytotoxicity Evaluation using MTS Assay

This protocol is adapted from methodologies used to evaluate related phenylacetamide derivatives.[13]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (2F4HPAA)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well sterile cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (490 nm absorbance)

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize, neutralize, and centrifuge the cells. Resuspend in fresh media to a concentration of 5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of 2F4HPAA in DMSO.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-